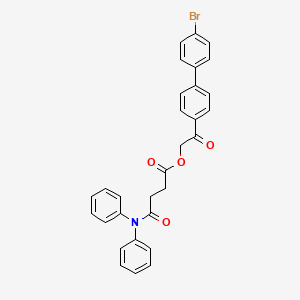
2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-(diphenylamino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE is a complex organic compound that features a biphenyl structure with a bromine substituent and a diphenylcarbamoyl propanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the biphenyl core. The bromination of biphenyl can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 4-bromo-1,1’-biphenyl is then subjected to further functionalization to introduce the oxoethyl and diphenylcarbamoyl propanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the biphenyl structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The bromine substituent and the diphenylcarbamoyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1,1’-biphenyl
- 4-Bromo-4’-methoxybiphenyl
- 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl
Uniqueness
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C30H24BrNO4 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
[2-[4-(4-bromophenyl)phenyl]-2-oxoethyl] 4-oxo-4-(N-phenylanilino)butanoate |
InChI |
InChI=1S/C30H24BrNO4/c31-25-17-15-23(16-18-25)22-11-13-24(14-12-22)28(33)21-36-30(35)20-19-29(34)32(26-7-3-1-4-8-26)27-9-5-2-6-10-27/h1-18H,19-21H2 |
Clé InChI |
XQJNPAYSTUPWOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471539.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12471548.png)
![propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12471550.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12471557.png)
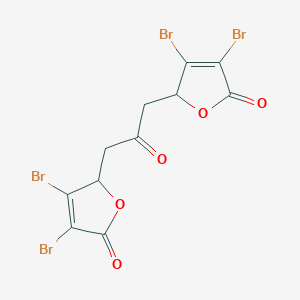
![2-Oxo-2-phenylethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12471573.png)
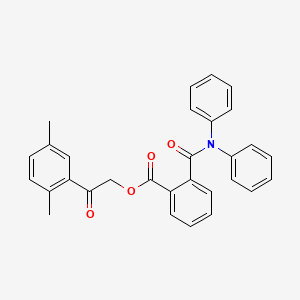
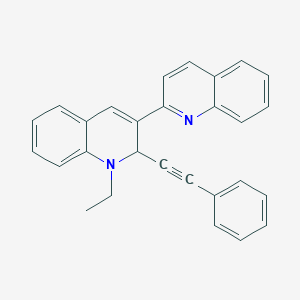

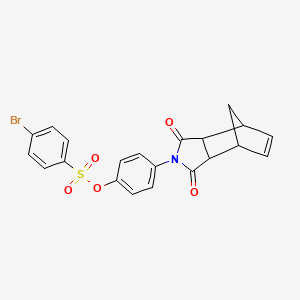
![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)

![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)
